Cas no 15920-93-1 ((S)-2-Amino-3-(methylamino)propanoic acid)

(S)-2-Amino-3-(methylamino)propanoic acid 化学的及び物理的性質
名前と識別子
-
- (S)-2-Amino-3-(methylamino)propanoic acid
- B-METHYLAMINO-L-ALANINE
- L-SS-(N-METHYLAMINO)ALANINE
- 2-Amino-3-(methylamino)propanoicAcid,BMAA
- L-β-(N-methylamino) alanine
- -Methylamino-L-alanine
- 3-(N-Methylamino)-L-alanine
- S(+)-2-Amino-3-(methylamino)propionic acid
- β-Methylamino-L-alan
- β-Methylamino-L-alanine
- (2S)-2-amino-3-(methylamino)propanoic acid
- AKOS006272382
- SCHEMBL43839
- 2-Amino-3-methylamino-propionic acid
- UJVHVMNGOZXSOZ-VKHMYHEASA-N
- BMAA
- 3-Methylamino-L-alanine
- L-(.BETA.-METHYLAMINO)ALANINE
- beta-(N-Methylamino)-L-alanine
- AMY22064
- PS-12000
- NS00075477
- A-(N-methylamino) alanine
- A3518
- BMAA (hydrochloride)
- PROPIONIC ACID, 2-AMINO-3-(METHYLAMINO)-, L-
- Propionic acid, alpha-amino-beta-methylamino-, L-
- .BETA.-METHYLAMINO-L-ALANINE
- (S)-2-Amino-3-(methylamino)-propanoic acid
- AKOS015854057
- L-alpha-amino-beta-(methylamino)propanoic acid
- EX-A1666
- 108SA6URTV
- Propionic acid, alpha-amino-beta-methylamino-
- L-alpha-Amino-beta-(methylamino)propionic acid
- ?-METHYLAMINO-L-ALANINE DIHYDROCHLORIDE
- L-Alanine, 3-(methylamino)-
- L-Bmaa
- .BETA.-(N-METHYLAMINO)-L-ALANINE
- DTXSID60166611
- L-
- ?-N-Methylamino-L-Ala
- 15920-93-1
- 3-(Methylamino)-L-alanine
- UNII-108SA6URTV
- MFCD08063270
- (S)-2-amino-3-(methylamino)propanoicacid
- CHEMBL11488
- C08291
- S(+)-.BETA.-METHYL-.ALPHA.,.BETA.-DIAMINOPROPIONIC ACID
- CHEBI:73169
- L-BMAA HCl
- beta-n-methylaminoalanine
- Alanine, 3-(methylamino)-
- L-.ALPHA.-AMINO-.BETA.-(METHYLAMINO)PROPIONIC ACID
- -N-Methylamino-L-alanine
- (S)-2-AMINO-3-METHYLAMINOPROPANOIC ACID
- BETA-N-METHYLAMINO-L-ALA
- beta-N-Methylamino-L-alanine
- β-N-methylamino-L-alanine
- beta-Methylaminoalanine
- ?-METHYLAMINO-L-ALANINE
-
- MDL: MFCD00242696
- インチ: InChI=1S/C4H10N2O2/c1-6-2-3(5)4(7)8/h3,6H,2,5H2,1H3,(H,7,8)/t3-/m0/s1
- InChIKey: UJVHVMNGOZXSOZ-VKHMYHEASA-N
- ほほえんだ: CNC[C@@H](C(=O)O)N
計算された属性
- せいみつぶんしりょう: 118.07400
- どういたいしつりょう: 118.074228
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 84.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.4
- 疎水性パラメータ計算基準値(XlogP): -3.8
じっけんとくせい
- 密度みつど: 1.157
- ふってん: 284.2 °C at 760 mmHg
- フラッシュポイント: 125.7 °C
- 屈折率: 1.484
- ようかいど: H2O: solutions may be stored for several days at 4?#x00b0;Csoluble
- PSA: 75.35000
- LogP: -0.29110
(S)-2-Amino-3-(methylamino)propanoic acid セキュリティ情報
- WGKドイツ:3
- セキュリティの説明: S22
- セキュリティ用語:S22-24/25
- ちょぞうじょうけん:−20°C
- 危険レベル:IRRITANT
(S)-2-Amino-3-(methylamino)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | PS-12000-1G |
(S)-2-Amino-3-(methylamino)-propanoic acid |
15920-93-1 | >95% | 1g |
£1400.00 | 2025-02-08 | |
abcr | AB450059-250mg |
(S)-2-Amino-3-(methylamino)propanoic acid (H-L-Dap(Me)-OH); . |
15920-93-1 | 250mg |
€470.80 | 2025-03-19 | ||
Chemenu | CM283329-1g |
(S)-2-Amino-3-(methylamino)propanoic acid |
15920-93-1 | 95% | 1g |
$729 | 2021-06-09 | |
A2B Chem LLC | AA80881-1g |
(S)-2-Amino-3-(methylamino)propanoic acid |
15920-93-1 | 1g |
$933.00 | 2024-04-20 | ||
abcr | AB450059-1g |
(S)-2-Amino-3-(methylamino)propanoic acid (H-L-Dap(Me)-OH); . |
15920-93-1 | 1g |
€1080.20 | 2025-03-19 | ||
Chemenu | CM283329-1g |
(S)-2-Amino-3-(methylamino)propanoic acid |
15920-93-1 | 95% | 1g |
$729 | 2022-06-12 | |
Ambeed | A719755-1g |
(S)-2-Amino-3-(methylamino)propanoic acid |
15920-93-1 | 95% | 1g |
$575.0 | 2024-04-23 |
(S)-2-Amino-3-(methylamino)propanoic acid 関連文献
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Anthony R. Carroll,Brent R. Copp,Rohan A. Davis,Robert A. Keyzers,Michèle R. Prinsep Nat. Prod. Rep. 2023 40 275
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Alescia Cullen,Leanne A. Pearson,Rabia Mazmouz,Tianzhe Liu,Angela H. Soeriyadi,Sarah E. Ongley,Brett A. Neilan Nat. Prod. Rep. 2019 36 1117
-
Stephanie L. Bishop,Susan J. Murch Analyst 2020 145 13
-
Stuart W. Dyer,Joseph A. Needoba,Tawnya D. Peterson Anal. Methods 2019 11 3126
(S)-2-Amino-3-(methylamino)propanoic acidに関する追加情報
Introduction to (S)-2-Amino-3-(methylamino)propanoic Acid (CAS No. 15920-93-1)
(S)-2-Amino-3-(methylamino)propanoic acid, with the chemical formula C₅H₁₁NO₃, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This enantiomerically pure amino acid derivative has garnered considerable attention due to its unique structural properties and potential applications in drug development. The compound is characterized by its chiral center, which imparts distinct biological activities and makes it a valuable candidate for further research and therapeutic applications.
The CAS number 15920-93-1 provides a unique identifier for this compound, ensuring precise classification and referencing in scientific literature. This specificity is crucial in the context of chemical synthesis, quality control, and regulatory compliance. The molecular structure of (S)-2-Amino-3-(methylamino)propanoic acid consists of a three-carbon backbone with amino groups attached at positions 2 and 3, and a methylamino group at position 3. This configuration contributes to its versatility in forming peptide bonds and participating in various biochemical pathways.
In recent years, the pharmaceutical industry has shown increasing interest in chiral amino acids due to their role in developing enantiomerically pure drugs. These drugs often exhibit improved efficacy and reduced side effects compared to their racemic counterparts. (S)-2-Amino-3-(methylamino)propanoic acid is no exception, as it has been explored in the synthesis of several bioactive molecules. Its chiral purity ensures that the resulting pharmaceutical products maintain high stereochemical integrity, which is critical for their biological activity.
One of the most compelling aspects of (S)-2-Amino-3-(methylamino)propanoic acid is its potential application in the development of protease inhibitors. Proteases are enzymes that play a crucial role in various physiological processes, including protein degradation and signal transduction. Inhibiting specific proteases has been a successful strategy in treating diseases such as cancer, HIV, and hepatitis C. Research indicates that (S)-2-Amino-3-(methylamino)propanoic acid can serve as a key intermediate in synthesizing protease inhibitors with enhanced binding affinity and selectivity.
Furthermore, this compound has been investigated for its role in peptidomimetics, which are synthetic analogs of natural peptides designed to mimic their biological functions but with improved pharmacokinetic properties. The unique structural features of (S)-2-Amino-3-(methylamino)propanoic acid make it an ideal building block for creating peptidomimetic libraries. These libraries can be screened for compounds with potent biological activity, offering a promising approach to drug discovery.
The synthesis of (S)-2-Amino-3-(methylamino)propanoic acid involves sophisticated organic chemistry techniques, including asymmetric synthesis methods such as chiral auxiliary-assisted approaches or biocatalytic methods using enantioselective enzymes. These synthetic strategies ensure high enantiomeric purity, which is essential for pharmaceutical applications. Recent advancements in synthetic methodologies have further refined the production process, making it more efficient and scalable.
In terms of biological activity, studies have demonstrated that (S)-2-Amino-3-(methylamino)propanoic acid exhibits interesting interactions with various biological targets. For instance, it has been shown to modulate the activity of certain enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in conditions such as diabetes and obesity. Additionally, its ability to interact with membrane receptors has been explored, suggesting potential applications in neurological disorders.
The compound's role in drug development extends beyond its direct use as an active pharmaceutical ingredient (API). It serves as a valuable intermediate in the synthesis of more complex molecules with tailored pharmacological properties. This versatility makes it a cornerstone in medicinal chemistry research and development pipelines.
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the approval of new drugs derived from chiral compounds like (S)-2-Amino-3-(methylamino)propanoic acid. Ensuring compliance with these regulations requires rigorous testing to demonstrate safety and efficacy. The compound's well-documented synthetic pathways and characterized properties facilitate this regulatory process.
Future research directions may explore novel derivatives of (S)-2-Amino-3-(methylamino)propanoic acid to expand its therapeutic applications. By modifying its structural features, scientists can potentially enhance its bioavailability, reduce toxicity, or improve its interaction with biological targets. Collaborative efforts between academia and industry are essential to translate these findings into tangible clinical benefits.
In conclusion, (S)-2-Amino-3-(methylamino)propanoic acid (CAS No. 15920-93-1) is a multifaceted compound with significant potential in pharmaceutical chemistry and biochemistry. Its unique structural properties and biological activities make it a valuable asset in drug development efforts aimed at treating various diseases. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in the future of medicine.
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